
9,13-Dimethylhentriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,13-Dimethylhentriacontane: is a long-chain hydrocarbon with the molecular formula C33H68 . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its specific structural configuration, where methyl groups are attached to the 9th and 13th carbon atoms of the hentriacontane chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Dimethylhentriacontane typically involves the following steps:
Starting Materials: The synthesis begins with simpler hydrocarbons or alkanes.
Purification: The final product is purified using techniques like distillation or chromatography to ensure the desired compound’s purity.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to facilitate the alkylation and chain elongation processes.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Batch or Continuous Processes: Depending on the scale, either batch or continuous production methods can be employed.
化学反応の分析
Types of Reactions
9,13-Dimethylhentriacontane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert any functional groups back to hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Chlorine (Cl2), bromine (Br2) under UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
9,13-Dimethylhentriacontane has several applications in scientific research, including:
Chemistry
Model Compound: Used as a model compound in studies of long-chain hydrocarbons and their properties.
Catalysis Research: Investigated for its behavior in catalytic processes and reactions.
Biology
Biomarker: Utilized as a biomarker in ecological and environmental studies to trace the presence of specific organisms or environmental conditions.
Medicine
Pharmacological Studies: Explored for its potential effects and interactions with biological systems.
Industry
Lubricants: Used in the formulation of specialized lubricants due to its long-chain structure and stability.
Surfactants: Investigated for its potential use in surfactant formulations.
作用機序
The mechanism of action of 9,13-Dimethylhentriacontane involves its interaction with molecular targets and pathways, primarily through hydrophobic interactions due to its non-polar nature. It can integrate into lipid membranes, affecting membrane fluidity and function. In catalytic processes, it may act as a substrate or intermediate, participating in various reaction pathways.
類似化合物との比較
Similar Compounds
Hentriacontane: The parent compound without methyl substitutions.
3,9-Dimethylhentriacontane: Another isomer with methyl groups at different positions.
13,17-Dimethylhentriacontane: A similar compound with methyl groups at the 13th and 17th positions.
Uniqueness
9,13-Dimethylhentriacontane is unique due to its specific methyl group positioning, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This unique structure makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
73189-42-1 |
|---|---|
分子式 |
C33H68 |
分子量 |
464.9 g/mol |
IUPAC名 |
9,13-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-29-33(4)31-27-30-32(3)28-25-23-12-10-8-6-2/h32-33H,5-31H2,1-4H3 |
InChIキー |
DBSCKMQEVUBOTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)
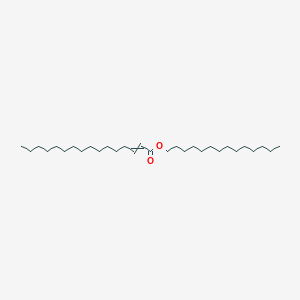
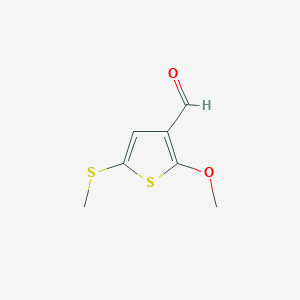

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)
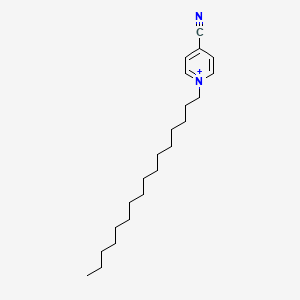

![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)


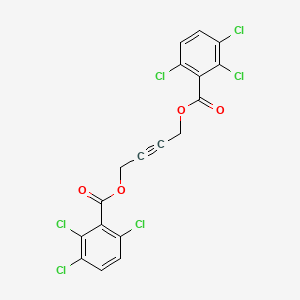
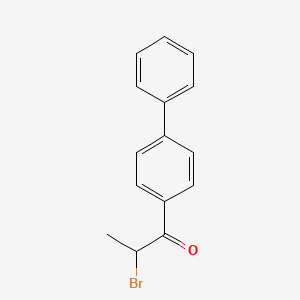
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)

